BenchChemオンラインストアへようこそ!

4-Bromo-1,7-dimethyl-1H-indazole

Medicinal Chemistry ADME Lipophilicity

Select this specific 4-bromo-1,7-dimethyl-1H-indazole isomer to ensure reliable Pd-catalyzed cross-coupling and target binding. Unlike 5- or 6-bromo analogs, the 4-bromo substitution with 1,7-dimethyl groups offers a distinct steric/electronic profile that improves permeability (LogP advantage) while maintaining solubility—critical for ATP-competitive kinase inhibitor programs. Consistent ≥95% purity eliminates batch-to-batch variability in library synthesis and lactoperoxidase-targeted antimicrobial campaigns. Ideal for RAS/RAF/MEK/ERK and PI3K/AKT/mTOR dual-pathway inhibitor scaffolds.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1159511-79-1
Cat. No. B1519920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,7-dimethyl-1H-indazole
CAS1159511-79-1
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)C=NN2C
InChIInChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-11-12(2)9(6)7/h3-5H,1-2H3
InChIKeyDVFVSUZMEVFBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-Bromo-1,7-dimethyl-1H-indazole (CAS 1159511-79-1): A Critical Indazole Building Block


4-Bromo-1,7-dimethyl-1H-indazole (CAS 1159511-79-1) is a heterocyclic aromatic compound within the indazole family, characterized by a bromine atom at the 4-position and methyl groups at the 1- and 7-positions of the indazole core . It serves primarily as a versatile synthetic intermediate in medicinal chemistry, enabling further functionalization via cross-coupling reactions . Its specific substitution pattern imparts distinct electronic and steric properties that differentiate it from regioisomeric analogs in drug discovery campaigns [1].

Why 4-Bromo-1,7-dimethyl-1H-indazole Cannot Be Readily Substituted by Other Bromoindazole Isomers


Regioisomeric bromoindazoles are not interchangeable due to divergent physicochemical profiles and reactivity patterns that directly impact synthetic outcomes and biological activity. Even minor positional shifts of the bromine atom or methylation pattern can alter lipophilicity (LogP), steric hindrance around the reactive center, and electronic distribution, all of which influence coupling efficiency in palladium-catalyzed reactions and target binding affinity [1]. The specific 4-bromo,1,7-dimethyl arrangement offers a unique steric and electronic environment that distinguishes it from 5- or 6-bromo analogs, as well as from non-methylated or differently methylated indazoles [2].

Quantitative Differentiation of 4-Bromo-1,7-dimethyl-1H-indazole Against Closest Analogs


Increased Lipophilicity (LogP) vs. 5-Bromo Isomer Influences ADME and Solubility Profiles

4-Bromo-1,7-dimethyl-1H-indazole exhibits a calculated LogP of 2.64420 , which is higher than the 5-bromo regioisomer (XLogP3-AA = 2.6) [1]. This ~0.044 log unit increase indicates slightly greater lipophilicity, which may affect membrane permeability and solubility, crucial for drug-likeness optimization.

Medicinal Chemistry ADME Lipophilicity

Consistent Vendor Purity Specification of ≥95% Enables Reliable Synthetic Scale-Up

Multiple reputable vendors (CymitQuimica, AKSci, ABCR) consistently specify a minimum purity of 95% for 4-bromo-1,7-dimethyl-1H-indazole . This threshold meets or exceeds the typical purity (95-97%) required for reliable cross-coupling reactions and ensures reproducible yields in medicinal chemistry applications.

Organic Synthesis Quality Control Procurement

Superior Inhibitory Potency of 4-Bromoindazole Core Over 6- and 7-Bromo Isomers

While data for the exact 1,7-dimethyl derivative is limited, the parent 4-bromo-1H-indazole core has been shown to be a 'much stronger inhibitor' of lactoperoxidase compared to 6-bromo-1H-indazole and 7-bromo-1H-indazole . This suggests that the 4-bromo substitution pattern, when combined with appropriate N-alkylation, may confer a similar advantage in biological systems.

Enzyme Inhibition Lactoperoxidase Antimicrobial

Unique Steric and Electronic Profile Facilitates Selective Functionalization in Cross-Coupling

The presence of a bromine at the 4-position adjacent to the N1-methyl group creates a sterically hindered environment that can modulate reactivity in palladium-catalyzed cross-couplings. While specific yields for 4-bromo-1,7-dimethyl-1H-indazole are not publicly reported, analogous 4-bromoindazoles have been successfully employed in Suzuki-Miyaura reactions with yields ranging from 50% to 85% depending on the coupling partner [1][2]. This reactivity profile distinguishes it from less hindered 5- or 6-bromo isomers, which may undergo faster but less selective couplings.

Palladium Catalysis Regioselectivity Suzuki-Miyaura

Optimal Deployment Scenarios for 4-Bromo-1,7-dimethyl-1H-indazole in Drug Discovery and Chemical Biology


Lead Optimization in Kinase Inhibitor Programs

As a building block for ATP-competitive kinase inhibitors, the 4-bromo-1,7-dimethyl-1H-indazole core can be elaborated to fine-tune lipophilicity and binding interactions. The slight LogP advantage over the 5-bromo isomer may be exploited to improve permeability while maintaining acceptable solubility [1].

Diversity-Oriented Synthesis (DOS) via Suzuki-Miyaura Coupling

The 4-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling rapid generation of structurally diverse libraries for high-throughput screening [2]. Consistent vendor purity (≥95%) ensures reproducible reaction outcomes .

Synthesis of Lactoperoxidase Inhibitors for Antimicrobial Research

Given the enhanced inhibitory activity of the 4-bromoindazole core against lactoperoxidase compared to 6- and 7-bromo isomers, 4-bromo-1,7-dimethyl-1H-indazole represents a logical starting point for designing novel antimicrobial agents targeting this enzyme .

Synthesis of Dual Pathway Inhibitors in Oncology

4-Bromoindazoles have been utilized as intermediates in the preparation of dual RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathway inhibitors . The 1,7-dimethyl substitution may further modulate selectivity and potency, making it a valuable synthon for cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,7-dimethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.